An In-depth Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: A Versatile Tool for Modern Proteomics
An In-depth Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: A Versatile Tool for Modern Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a stable isotope-labeled amino acid derivative that serves as a critical building block in modern peptide synthesis and proteomics research. This technical guide provides a comprehensive overview of its chemical properties, its primary purpose in scientific applications, and detailed protocols for its use. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracking and quantification of peptides and proteins in complex biological systems, making it an invaluable tool for researchers in drug development, structural biology, and molecular analysis.
This derivative of threonine is protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group by a tert-butyl (tBu) group. The Fmoc group is base-labile, allowing for its removal under mild conditions during solid-phase peptide synthesis (SPPS), while the acid-labile tBu group protects the threonine side chain from unwanted reactions.[1][2] The uniform labeling with four ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, enabling its use as an internal standard for quantitative mass spectrometry and for structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3][4]
Core Properties and Specifications
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a white solid with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | ¹³C₄C₁₉H₂₇¹⁵NO₅ | |
| Molecular Weight | 402.43 g/mol | [3][5] |
| Isotopic Enrichment | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | [3] |
| Chemical Purity (HPLC) | ≥97% | [3] |
| Melting Point | ~132 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][6] |
Purpose and Applications
The primary purpose of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is to serve as a building block for the synthesis of isotopically labeled peptides. These labeled peptides are instrumental in a variety of advanced research applications:
-
Quantitative Proteomics: Labeled peptides synthesized with this amino acid are used as internal standards in mass spectrometry-based quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Absolute Quantification (AQUA).[3][7] By comparing the mass spectrometry signal of the "heavy" (labeled) peptide to its "light" (unlabeled) endogenous counterpart, researchers can accurately quantify the amount of a specific protein in a biological sample.[2][8]
-
Biomolecular NMR Spectroscopy: The incorporation of ¹³C and ¹⁵N isotopes is essential for multidimensional NMR experiments to determine the three-dimensional structure and dynamics of peptides and proteins.[5][9][10] The isotopic labels provide additional nuclear spins that can be manipulated and detected in NMR experiments, enabling the resolution and assignment of complex spectra.
-
Metabolic Flux Analysis: In metabolic studies, tracking the incorporation of labeled amino acids into proteins can provide insights into metabolic pathways and protein turnover rates.[11]
-
Pharmacokinetic Studies: Labeled peptides can be used as tracers in drug metabolism and pharmacokinetic studies to monitor the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.[10]
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N
This protocol outlines the manual synthesis of a peptide incorporating the labeled threonine residue using the Fmoc/tBu strategy on a Wang resin.
Materials:
-
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N
-
Fmoc-protected amino acids
-
Wang resin (pre-loaded with the C-terminal amino acid or for manual loading)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt) or suitable additive
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid (including Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N for the specific coupling cycle) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final labeled peptide by mass spectrometry.
-
II. Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection step is crucial for the success of the peptide synthesis. A common method to monitor this is by UV spectrophotometry.
Procedure:
-
Collect the filtrate from the second piperidine treatment (step 2 of the SPPS protocol).
-
Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[12]
-
The deprotection is considered complete when the absorbance reading stabilizes after successive treatments.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Quantitative proteomics workflow using a labeled peptide standard.
Conclusion
Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a sophisticated and essential reagent for modern biochemical and pharmaceutical research. Its well-defined chemical properties and the strategic placement of stable isotopes enable the precise synthesis of labeled peptides. These peptides, in turn, are critical for advancing our understanding of protein function, dynamics, and quantification in complex biological systems. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful tool in the laboratory.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. 4.3. Protocol of peptide synthesis [bio-protocol.org]
- 7. cpcscientific.com [cpcscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meihonglab.com [meihonglab.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chempep.com [chempep.com]
